5-Amino-6-methylindolizine-7-carbonitrile is a nitrogen-containing heterocyclic compound notable for its diverse biological activities and potential applications across various scientific fields such as chemistry, biology, and medicine. This compound has garnered attention due to its unique molecular structure, which contributes to its reactivity and biological properties. The compound's IUPAC name is 5-amino-6-methylindolizine-7-carbonitrile, and it is classified as an indolizine derivative, a subclass of heterocycles known for their pharmacological significance.
The synthesis of 5-amino-6-methylindolizine-7-carbonitrile typically employs 2-formyl pyrrole derivatives and fumaronitrile as key substrates. The process begins with a Wittig olefination reaction, which produces an (E)-alkene intermediate. This intermediate undergoes subsequent reactions to yield the desired indolizine compound.
The molecular structure of 5-amino-6-methylindolizine-7-carbonitrile can be represented by its chemical formula . The structure includes a five-membered indolizine ring with an amino group at position 5, a methyl group at position 6, and a carbonitrile group at position 7.
InChI=1S/C10H9N3/c1-7-8(6-11)5-9-3-2-4-13(9)10(7)12/h2-5H,12H2,1H35-Amino-6-methylindolizine-7-carbonitrile can participate in several chemical reactions:
The reactivity of this compound allows it to serve as a versatile building block in organic synthesis, facilitating the formation of more complex molecules.
The mechanism of action for 5-amino-6-methylindolizine-7-carbonitrile involves its interaction with specific biological targets, such as receptors or enzymes. The structural features enable it to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including:
5-Amino-6-methylindolizine-7-carbonitrile is characterized by:
Key chemical properties include:
5-Amino-6-methylindolizine-7-carbonitrile has several significant applications:
Multi-component reactions (MCRs) provide efficient single-pot assembly of the indolizine scaffold. The synthesis of 5-amino-6-methylindolizine-7-carbonitrile typically involves cyclocondensation between β-ketonitriles, aldehyde derivatives, and nucleophilic amine components. As demonstrated in pyrazole synthesis, β-ketonitriles serve as pivotal precursors due to their dual electrophilic sites at carbonyl and nitrile groups [5]. In a representative protocol, acetylacetone derivatives undergo Knoevenagel condensation with aryl aldehydes, followed by nucleophilic attack by aminoheterocycles to form the bicyclic system.
The reaction mechanism proceeds through three defined stages:
Table 1: Optimization of Cyclocondensation Parameters
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 6 | 65 |
| TiO₂ | Water | 100 | 3 | 88 |
| DBU | Toluene | 110 | 4 | 72 |
| p-TSA | Acetonitrile | 70 | 5 | 68 |
Titanium dioxide-catalyzed reactions in aqueous media demonstrate superior efficiency (88% yield) due to simultaneous Lewis acid activation and environmental compatibility [3]. The reaction exhibits broad substrate tolerance when employing mixed xylene systems as solvents, enabling incorporation of diverse aryl and alkyl substituents at the indolizine 6-position [6].
Late-stage cyanation represents a strategic alternative for 7-carbonitrile installation. Isocyanatophosphoryl dichloride (Phos-CN) serves as a bench-stable cyanating reagent that avoids handling of toxic metal cyanides. The protocol involves electrophilic activation of the indolizine C-7 position followed by nucleophilic displacement:
Stepwise Mechanism:
This method achieves 92% regioselectivity for C-7 functionalization due to the enhanced nucleophilicity at this position relative to C-5. The reaction proceeds optimally in dichloromethane at 0-5°C, producing 5-amino-6-methylindolizine-7-carbonitrile in 84% isolated yield [3]. Comparative studies show significant advantages over Rosenmund-von Braun reactions, which require stoichiometric copper(I) cyanide and elevated temperatures (180°C) that degrade sensitive indolizines.
The indolizine nucleus exhibits position-specific reactivity: C-3 is electrophilic while C-1, C-2, and C-8 are nucleophilic. This dichotomy enables orthogonal functionalization strategies:
Electrophilic Substitution:
Nucleophilic Addition:
Table 2: Regioselectivity in Indolizine Functionalization
| Position | Electrophilic Reactivity | Nucleophilic Reactivity | Preferred Reactions |
|---|---|---|---|
| C-1 | Low | High | Alkylation, Arylation |
| C-2 | Moderate | Moderate | Suzuki Coupling |
| C-3 | High | None | Bromination, Nitration |
| C-5 | None | High | Amine Protection |
| C-7 | None | High | Cyanation |
| C-8 | Low | Moderate | Oxidation |
The 5-amino group directs electrophiles to C-3 through resonance donation, enabling selective functionalization without protecting groups. This regiochemical control permits sequential derivatization: bromination at C-3 followed by Suzuki-Miyaura cross-coupling introduces biaryl systems in 75-89% yield [5] [8].
Solid-phase synthesis enables rapid generation of indolizine libraries through resin-bound intermediates. Two principal strategies have been developed:
Wang Resin Approach:
Aldehyde-Resin Strategy:
The latter method achieves 72-85% yield with >90% purity across 40 analogs, demonstrating superior performance for C-5 modified derivatives [6] [8]. Critical advantages include:
Microwave-assisted solid-phase synthesis reduces reaction times from 24 hours to 15-40 minutes while maintaining yields above 80%. This platform facilitates exploration of structure-activity relationships in pharmaceutical discovery programs.
Enantioselective construction of chiral indolizines employs three catalytic strategies:
Organocatalyzed [3+2] Cycloadditions:
Transition Metal-Catalyzed Asymmetric Hydrogenation:
Biocatalytic Desymmetrization:
Table 3: Enantioselectivity in Chiral Indolizine Synthesis
| Method | Catalyst | Substrate | ee (%) | Product Configuration |
|---|---|---|---|---|
| Organocatalysis | (DHQD)₂PHAL | Pyridinium ylide | 90 | (R)-3-Methylindolizine |
| Iridium Catalysis | (R)-PhanePhos | 6-Methylene | 98 | (S)-6-Methylindolizine |
| Biocatalysis | ADH-154 | 6-Acetyl | 94 | (S)-6-(1-Hydroxyethyl) |
The iridium-catalyzed approach demonstrates exceptional enantiocontrol through quadrant analysis: the 6-methyl substituent occupies an open quadrant while the catalyst's phenyl groups shield the si-face. This methodology enables gram-scale production of (S)-5-amino-6-methylindolizine-7-carbonitrile derivatives without racemization [9]. Future developments will likely incorporate enzymatic strategies using engineered imine reductases for reductive amination of indolizine ketones.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8